molecular formula C19H15NO3 B312277 Methyl 2-(1-naphthoylamino)benzoate

Methyl 2-(1-naphthoylamino)benzoate

Cat. No.: B312277
M. Wt: 305.3 g/mol
InChI Key: UPTBUUXILDYDDU-UHFFFAOYSA-N
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Description

Methyl 2-(1-naphthoylamino)benzoate is an aromatic ester derivative featuring a benzoate core substituted at the ortho-position with a 1-naphthoylamino group. Its molecular formula is C₁₉H₁₅NO₃, with a calculated molecular weight of 305.3 g/mol. The compound is structurally characterized by the fusion of a naphthalene moiety (via an amide linkage) to the benzoate scaffold, conferring significant hydrophobicity and steric bulk. Such structural attributes are commonly associated with applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive motifs targeting enzymes or receptors.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

methyl 2-(naphthalene-1-carbonylamino)benzoate

InChI

InChI=1S/C19H15NO3/c1-23-19(22)16-10-4-5-12-17(16)20-18(21)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,20,21)

InChI Key

UPTBUUXILDYDDU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Hydrophobicity: The naphthoylamino group in the target compound introduces greater hydrophobicity compared to the pyrimidine () or acetamido () substituents. This reduces water solubility, a property critical for bioavailability in drug design. In contrast, the piperazinyl-quinoline derivatives () exhibit even larger molecular weights (465.5 g/mol) due to extended conjugation and heterocyclic systems, which may enhance binding affinity in therapeutic contexts .

Functional Group Diversity: Sulfonylurea herbicides () rely on sulfonyl and urea linkages for herbicidal activity, unlike the amide and ester groups in the target compound, which are more typical of protease inhibitors or kinase-targeting agents .

Predicted Physicochemical Properties

Property This compound Bensulfuron-methyl Methyl 4-acetamido-2-hydroxybenzoate C1 ()
Water Solubility Low (hydrophobic naphthoyl) Very low Moderate (polar groups) Low
Melting Point High (rigid aromatic stacking) Not reported Not reported Yellow solid
Bioactivity Potential enzyme inhibition Herbicidal Synthetic intermediate Unspecified

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